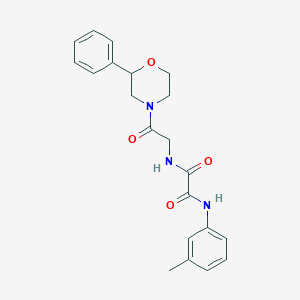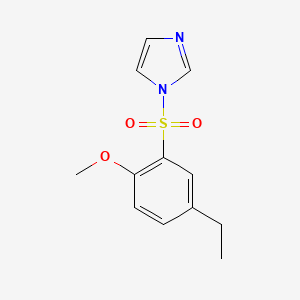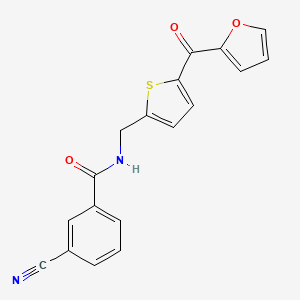
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(m-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(m-tolyl)oxalamide, also known as OMO-1, is a small molecule inhibitor that has been extensively studied in various scientific research applications. This compound is a potent inhibitor of serine proteases, which play a crucial role in many physiological and pathological processes.
Aplicaciones Científicas De Investigación
Catalytic Applications and Organic Synthesis
Oxalamides and related compounds have been extensively studied for their catalytic properties in organic reactions. A noteworthy application is in the Cu-catalyzed N-arylation of imidazoles and benzimidazoles, where compounds such as 4,7-dimethoxy-1,10-phenanthroline have been identified as efficient ligands. This process is significant for constructing heteroaromatic compounds, which are crucial in pharmaceuticals and agrochemicals. The addition of poly(ethylene glycol) has been shown to accelerate these reactions, highlighting the potential for modifying reaction conditions to improve yields and efficiency (Altman, Koval, & Buchwald, 2007).
Material Science and Polymer Research
In material science, oxalamide derivatives like N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) have been investigated for their nucleating effects on poly(l-lactic acid), demonstrating their ability to significantly enhance the material's crystallization process. Such studies are crucial for developing more efficient and sustainable biodegradable plastics with improved mechanical properties and degradation rates (Shen, Ma, Yu, Dong, & Chen, 2016).
Drug Delivery Systems
In the field of drug delivery, bis-(aminoalcohol)oxalamides have been explored for their potential as novel carriers. These compounds can form supramolecular organogels that might be used for the controlled release of non-steroidal anti-inflammatory drugs. The study of such systems provides insight into how the molecular structure of carriers influences the release rate of encapsulated drugs, offering a pathway to more effective topical and dermal drug delivery vehicles (Uzan, Barış, Çolak, Aydın, & Hoşgören, 2016).
Propiedades
IUPAC Name |
N'-(3-methylphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15-6-5-9-17(12-15)23-21(27)20(26)22-13-19(25)24-10-11-28-18(14-24)16-7-3-2-4-8-16/h2-9,12,18H,10-11,13-14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCFWBMWYAOSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-{[4-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2507604.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2507606.png)

![Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2507608.png)
![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2507609.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2507612.png)

![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2507614.png)
![ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2507619.png)


![3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2507624.png)